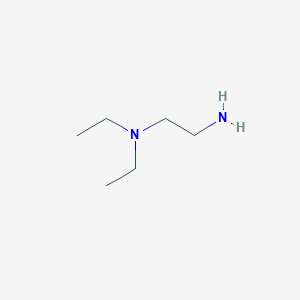

N,N-Diethylethylenediamine

Descripción general

Descripción

N,N-Diethylethylenediamine (DEED) is a branched aliphatic diamine characterized by two ethyl groups attached to the nitrogen atoms of an ethylenediamine backbone (C₆H₁₆N₂, MW 116.21 g/mol). It serves as a versatile building block in pharmaceuticals, analytical chemistry, and materials science. Key applications include:

- Drug Development: DEED is critical in antiproliferative agents, such as naphthylimide derivatives, where its presence enhances DNA intercalation and topoisomerase inhibition .

- Analytical Chemistry: As a derivatization agent in metabolomics, DEED improves sensitivity in capillary electrophoresis-mass spectrometry by forming stable amide bonds with carboxylates .

- Materials Science: DEED acts as a crosslinker in antibacterial surface modifications of polyethylene terephthalate (PET) and a precursor for melanoma-targeted PET imaging probes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Diethylethylenediamine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a sodium methoxide methanol solution as an acid-binding agent. This reaction is typically carried out in a high-pressure autoclave at temperatures ranging from 100 to 200 degrees Celsius and pressures between 0.52 to 1.60 MPa for 3 to 8 hours. The molar ratio of diethylamine to 2-chloroethylamine hydrochloride is usually maintained between 1:1 and 8:1 .

Industrial Production Methods: In industrial settings, this compound is produced by heating ethylenediamine with diethylamine in the presence of a suitable solvent such as toluene. The reaction mixture is then distilled and purified to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diethylethylenediamine undergoes various chemical reactions, including:

Neutralization: It reacts with acids in exothermic reactions to form salts and water.

Substitution: It can participate in substitution reactions with halogenated organics, phenols, epoxides, and acid halides.

Reduction: It can generate hydrogen gas when combined with strong reducing agents such as hydrides.

Common Reagents and Conditions:

Acids: Used in neutralization reactions.

Halogenated Organics, Phenols, Epoxides, Acid Halides: Used in substitution reactions.

Hydrides: Used in reduction reactions.

Major Products:

Salts: Formed during neutralization reactions.

Substituted Compounds: Formed during substitution reactions.

Hydrogen Gas: Formed during reduction reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

N,N-Diethylethylenediamine is primarily employed as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various drugs, including:

- Procainamide Hydrochloride : An antiarrhythmic medication.

- Tiapride : An antipsychotic used in the treatment of schizophrenia.

- Cinchocaine : A local anesthetic.

These applications highlight DEEDA's significance in drug development and formulation processes .

Coordination Chemistry

DEEDA acts as a ligand in coordination complexes, forming various metal-ligand complexes. Notable examples include:

- Trans-diaquabis(this compound)nickel(II) chloride

- Copper(II)-N,N-Diethylethylenediamine complexes

These complexes exhibit interesting properties, such as thermochromism, making them suitable for applications in sensors and electronic devices .

Analytical Chemistry

In analytical applications, DEEDA is utilized as an internal standard in liquid chromatography methods. It is particularly effective for:

- Assaying ethambutol in serum samples, ensuring accurate measurement and quality control in pharmaceutical analysis .

Data Table: Summary of Applications

Case Study 1: Drug Development

A study published in the Journal of Chemical Education demonstrated the use of DEEDA in the synthesis of bis(this compound)zinc(II) complexes, which showed potential for electroluminescent applications. This research underscores DEEDA's role not only in traditional pharmaceutical contexts but also in innovative material science .

Case Study 2: Coordination Complexes

Research on luminescent metal coordination compounds has shown that DEEDA-based complexes can be utilized in electroluminescent displays. These findings suggest that DEEDA is not just limited to drug synthesis but also plays a significant role in advancing technology through novel materials .

Mecanismo De Acción

The mechanism of action of N,N-Diethylethylenediamine involves its ability to form stable complexes with metal ions. This chelation process is crucial in various applications, such as catalysis and metal ion sequestration. The compound’s molecular structure allows it to interact with metal ions, forming stable coordination complexes that enhance its effectiveness in industrial and research applications .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Diamines

Structural and Molecular Comparisons

The biological and chemical properties of DEED are influenced by its substituents and chain length. Below is a comparison with analogous diamines:

Quantitative Data Tables

Table 1: Mutagenesis Activity of Modified Oligonucleotides

| TFO Modification | Mutagenesis Induction (Fold) |

|---|---|

| This compound | 10 |

| N,N-Dimethylaminopropylamine | 6 |

| Phosphodiester (Unmodified) | <2 |

Table 2: Cytotoxicity of Diamine-Modified DCA Derivatives

| Compound | IC₅₀ (µM) in SW480 Cells |

|---|---|

| DEED-modified DCA | 12.3 ± 1.4 |

| DMEDA-modified DCA | 28.9 ± 2.1 |

| Diethylpropanediamine-DCA | 9.8 ± 0.9 |

Actividad Biológica

N,N-Diethylethylenediamine (DEDA) is a chemical compound with the molecular formula and a molecular weight of 116.21 g/mol. It is primarily used in various chemical applications, including as a ligand in coordination chemistry and as an intermediate in pharmaceutical synthesis. This article explores the biological activity of DEDA, highlighting its potential applications in gene delivery and its interactions with metal complexes.

Gene Delivery Applications

One of the most significant biological activities of DEDA is its role in gene delivery systems. A study published in Biomacromolecules demonstrated the synthesis of a biodegradable polymer, this compound-polyurethane (DEDA-PU), which serves as a non-viral vector for gene delivery. The DEDA-PU polymer was shown to effectively bind with plasmid DNA, forming positively charged complexes approximately 100 nm in size at a DEDA-PU/DNA ratio of 50:1 (w/w) .

The efficiency of DEDA-PU in transfecting HEK 293 cells was comparable to established gene carriers like poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), but with significantly lower cytotoxicity. The polymer exhibited hydrolytic degradation in physiological conditions, with a half-life of about 60 hours, indicating its potential for use in therapeutic applications .

Coordination Complexes and Thermochromism

DEDA also exhibits notable interactions with metal ions, particularly copper(II). Research has shown that bis-(this compound)copper(II) complexes display thermochromic properties, meaning their color changes with temperature variations. The structure of these complexes can alter significantly based on environmental conditions, which could have implications for their use in sensors or smart materials .

Summary of Biological Activities

Case Study 1: Gene Delivery Efficacy

In vitro studies using DEDA-PU demonstrated successful transfection rates comparable to leading gene carriers. The study utilized various characterization methods including dynamic light scattering and atomic force microscopy to confirm the formation and stability of DEDA-PU/DNA complexes.

Case Study 2: Thermochromic Properties

Research into bis-(this compound)copper(II) perchlorate highlighted the structural adaptability of DEDA when coordinated with metal ions. ESR studies indicated significant changes under varying conditions, suggesting potential applications in responsive materials .

Q & A

Basic Research Questions

Q. How can N,N-Diethylethylenediamine be synthesized and purified for laboratory use?

This compound is typically synthesized via alkylation of ethylenediamine with ethyl halides or through reductive amination. A common method involves coupling reactions using reagents like pyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF, achieving yields up to 68% . Purification involves fractional distillation under reduced pressure (boiling point: 145–147°C) . For analytical use, HPLC-grade solvents and inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation.

Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 145–147°C | |

| Density | 0.82–0.825 g/cm³ | |

| Refractive Index | 1.435–1.437 | |

| Solubility | Miscible in water, polar solvents |

Q. What safety protocols are critical when handling this compound?

The compound is flammable (flash point: 30°C) and corrosive (H314: causes severe skin burns). Safety measures include:

- PPE : Nitrile gloves, lab coats, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : In airtight containers, away from oxidizers and ignition sources .

- Spill Management : Neutralize with weak acids (e.g., acetic acid) and adsorb with inert materials (e.g., vermiculite) .

Q. What analytical techniques validate the purity and structure of this compound?

- GC-MS : Confirms molecular weight (116.21 g/mol) and detects impurities .

- NMR Spectroscopy : ¹H NMR (δ 1.0–2.5 ppm for ethyl groups; δ 2.6–3.0 ppm for amine protons) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .

Advanced Research Questions

Q. How does this compound function in thermochromic copper(II) complexes?

The ligand induces reversible thermochromism in copper(II) perchlorate complexes. At low temperatures, the square-planar geometry (λmax ~500 nm, red-violet) transitions to a distorted tetrahedral geometry (λmax ~600 nm, blue) upon heating. This shift arises from weakened hydrogen bonds and ligand field strength changes, confirmed via XRD and variable-temperature NMR .

Mechanism :

Ligand Field Weakening : Reduced hydrogen bonding lowers the energy barrier for amine rotation.

Structural Distortion : Tetragonal-to-tetrahedral transition alters d-orbital splitting .

Q. How can researchers resolve contradictions in spectroscopic data for this compound coordination polymers?

Contradictions (e.g., UV-Vis vs. magnetic susceptibility data) often stem from:

- Ligand Isomerization : Dynamic axial-equatorial ligand positioning in solution .

- Solvent Effects : Polar solvents stabilize charge-transfer states, skewing absorption bands.

Resolution Strategies : - Multi-Technique Validation : Pair XRD (solid-state structure) with EPR (electronic environment) .

- DFT Modeling : Predicts electronic transitions and validates experimental λmax values .

Q. What methodologies enable the use of this compound in photoreversible pharmacological systems?

The compound serves as a linker in azobenzene-based photoswitches. For example:

Synthesis : Couple with photoisomerizable moieties using DIPEA/pyBOP in DMF .

Activation : Irradiate at 405 nm (cis isomer) or 533 nm (trans isomer) to modulate biological activity.

Stability Testing : Monitor isomer ratios via HPLC; cis-1 remains >88% stable for 48 hours in HEPES buffer .

Propiedades

IUPAC Name |

N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGSVBYJWHOHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057606 | |

| Record name | 2-Aminoethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.97 [mmHg] | |

| Record name | N,N-Diethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-36-7 | |

| Record name | N,N-Diethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859V6OK12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.